![molecular formula C16H30N4O2S B5510357 N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5510357.png)

N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

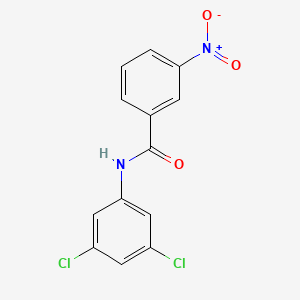

The compound of interest belongs to a class of chemicals that can be involved in a wide range of biological and chemical processes. Its structure suggests potential for interactions with biological systems, given the presence of pyrazol and pyrrolidinyl groups, which are common in pharmacologically active molecules.

Synthesis Analysis

Synthetic routes for compounds involving methanesulfonamide groups have been explored in various contexts. For instance, the synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, which are HMG-CoA reductase inhibitors, involves specific steps that may offer insight into the synthesis of the compound (Watanabe et al., 1997).

Molecular Structure Analysis

The molecular and supramolecular structures of compounds similar to the target molecule, like N-[2-(pyridin-2-yl)ethyl]methanesulfonamide derivatives, have been characterized, showing significant insights into bond angles, hydrogen bonding, and molecular conformations (Jacobs et al., 2013).

Applications De Recherche Scientifique

Synthesis and Biological Activity

Methanesulfonamide derivatives have been synthesized and evaluated for their potential as HMG-CoA reductase inhibitors, a key enzyme in cholesterol biosynthesis. For instance, a novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates demonstrated potent inhibitory activity against this enzyme, suggesting potential applications in cholesterol management and cardiovascular disease treatment (Watanabe et al., 1997).

Catalytic and Synthetic Applications

Methanesulfonamide derivatives have shown utility in catalysis, such as in the synthesis of 2-amino-3-cyanopyridines. Nicotinium methane sulfonate (NMS), derived from nicotine and methane sulfonic acid, was found to be an effective catalyst for this synthesis under solvent-free conditions, highlighting the role of such compounds in facilitating chemical reactions (Tamaddon & Azadi, 2018).

Environmental and Material Science

In the environmental sector, methane oxidation studies have employed catalysts to convert methane to methyl hydroperoxide and other oxygenates under mild conditions, showcasing the potential of methanesulfonamide-related catalysts in addressing environmental challenges and creating valuable chemical products (Nizova et al., 1997).

Insecticidal Applications

Research into novel pyrazole methanesulfonates has revealed insecticidal properties, with certain derivatives showing low levels of acute mammalian toxicity while being effective against pests. This suggests the potential for developing safer, more effective insecticides based on methanesulfonamide chemistry (Finkelstein & Strock, 1997).

Drug Development and Medical Research

Lastly, methanesulfonamide derivatives like AZD9668 have been investigated for their pharmacological properties, particularly as inhibitors of neutrophil elastase, an enzyme implicated in respiratory diseases. Such compounds offer promising avenues for therapeutic development against conditions like chronic obstructive pulmonary disease and bronchiectasis (Stevens et al., 2011).

Propriétés

IUPAC Name |

N-[(3S,4R)-1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O2S/c1-11(2)6-13-7-14(18-17-13)8-20-9-15(12(3)4)16(10-20)19-23(5,21)22/h7,11-12,15-16,19H,6,8-10H2,1-5H3,(H,17,18)/t15-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQKBDYIXXPARI-JKSUJKDBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NNC(=C1)CN2CC(C(C2)NS(=O)(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=NNC(=C1)CN2C[C@H]([C@@H](C2)NS(=O)(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)

![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)

![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)

![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)

![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5510323.png)

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)

![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)

![1-[4-(4-quinazolinylamino)phenyl]ethanone](/img/structure/B5510365.png)

![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)